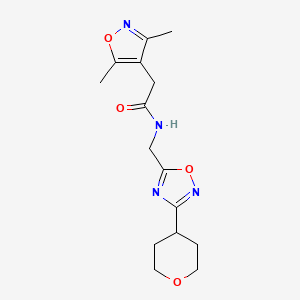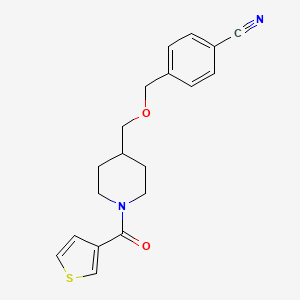
4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecule contains a piperidine ring, a thiophene ring, and a benzonitrile group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Thiophene is a five-membered aromatic ring with one sulfur atom . Benzonitrile is a benzene ring attached to a nitrile group.Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The thiophene moiety within the compound can be leveraged to synthesize drugs that target inflammatory pathways, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease .
Antipsychotic Potential
Compounds containing thiophene have been used to develop antipsychotic medication. The structure of “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” suggests it could be a precursor in the synthesis of novel antipsychotic drugs that might offer better efficacy or reduced side effects compared to current treatments .
Anti-Arrhythmic Effects
Thiophene compounds have shown promise in the treatment of cardiac arrhythmias. This compound could be investigated for its potential use in creating safer and more effective anti-arrhythmic medications .
Antifungal and Antimicrobial Activity
The thiophene core is known to contribute to antifungal and antimicrobial activity. Research into the specific applications of this compound could lead to the development of new antifungal agents or antibiotics, especially in the face of rising antibiotic resistance .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various diseases, including cancer. Thiophene derivatives have been utilized to create kinase inhibitors. This compound, with its unique structure, may be a candidate for the development of new kinase inhibitors with potential applications in cancer therapy .
Anti-Anxiety and Anti-Depressant Uses
The structural complexity of “4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” might be harnessed to explore its use in treating anxiety and depression, expanding the therapeutic options available for these common mental health conditions .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives are also important in material science. This compound could be investigated for its electrical conductivity properties, making it a potential material for use in organic semiconductors or other electronic applications .
Drug Discovery and Combinatorial Chemistry
Lastly, the thiophene moiety is a key component in combinatorial chemistry, which is used extensively in drug discovery. This compound could be part of a library of molecules screened for a variety of biological activities, accelerating the discovery of new drugs .
Future Directions
properties
IUPAC Name |
4-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-11-15-1-3-16(4-2-15)12-23-13-17-5-8-21(9-6-17)19(22)18-7-10-24-14-18/h1-4,7,10,14,17H,5-6,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBPMGGOKCKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
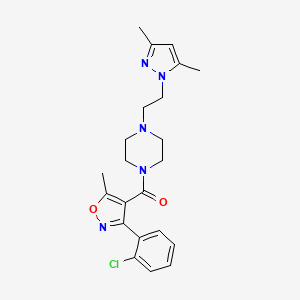
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)
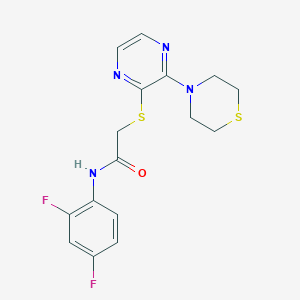
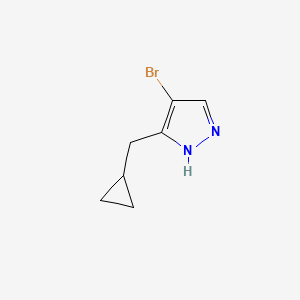
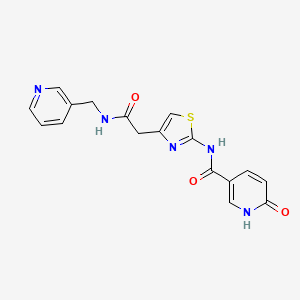
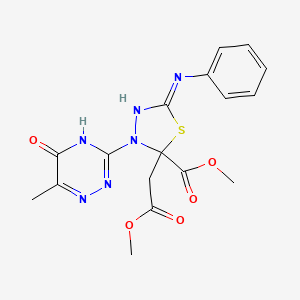

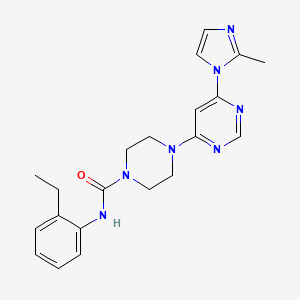
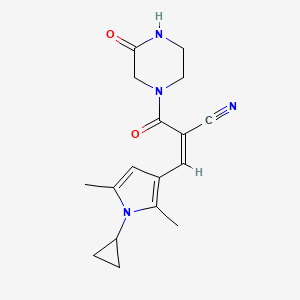
![N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2980184.png)
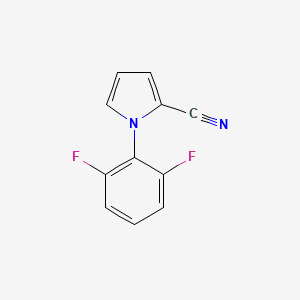
![(E)-N-[3-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2980186.png)
